molecular formula C15H12O8 B7765619 3,5,7-Trihydroxy-2-(3,4,5-trihydroxyphenyl)chroman-4-one CAS No. 557792-97-9

3,5,7-Trihydroxy-2-(3,4,5-trihydroxyphenyl)chroman-4-one

Cat. No.: B7765619
CAS No.: 557792-97-9
M. Wt: 320.25 g/mol
InChI Key: KJXSIXMJHKAJOD-UHFFFAOYSA-N
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Description

3,5,7-Trihydroxy-2-(3,4,5-trihydroxyphenyl)chroman-4-one is a flavonoid compound known for its significant antioxidant properties. It is a naturally occurring compound found in various fruits and vegetables. This compound is of great interest due to its potential health benefits, including anti-inflammatory, anti-cancer, and neuroprotective effects .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3,5,7-Trihydroxy-2-(3,4,5-trihydroxyphenyl)chroman-4-one typically involves the condensation of appropriate phenolic compounds under controlled conditions. One common method involves the use of a base-catalyzed reaction between 3,4,5-trihydroxybenzaldehyde and 2,4,6-trihydroxyacetophenone .

Industrial Production Methods: Industrial production of this compound can be achieved through both chemical synthesis and extraction from natural sources. The extraction method involves isolating the compound from plant materials using solvents like ethanol or methanol, followed by purification processes such as crystallization .

Types of Reactions:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

3,5,7-Trihydroxy-2-(3,4,5-trihydroxyphenyl)chroman-4-one has a wide range of applications in scientific research:

Mechanism of Action

The compound exerts its effects primarily through its antioxidant activity. It scavenges free radicals and reactive oxygen species, thereby protecting cells from oxidative damage. The molecular targets include various enzymes and signaling pathways involved in oxidative stress response, such as the nuclear factor erythroid 2-related factor 2 (Nrf2) pathway .

Biological Activity

3,5,7-Trihydroxy-2-(3,4,5-trihydroxyphenyl)chroman-4-one, commonly known as Tricetin, is a flavonoid compound with notable biological activities. This article provides an overview of its biological properties, including its pharmacological effects, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

Tricetin belongs to the class of flavonoids and is characterized by the following chemical structure:

  • Molecular Formula : C15H12O8
  • Molecular Weight : 304.25 g/mol

The compound features multiple hydroxyl groups that contribute to its reactivity and biological activity .

Antioxidant Activity

Tricetin exhibits significant antioxidant properties. It scavenges free radicals and reduces oxidative stress in cells. Research indicates that flavonoids like Tricetin can effectively inhibit lipid peroxidation and enhance the activity of antioxidant enzymes such as superoxide dismutase (SOD) and catalase .

Anti-inflammatory Effects

Studies have shown that Tricetin can modulate inflammatory pathways by inhibiting the production of pro-inflammatory cytokines such as TNF-α and IL-6. This activity is particularly relevant in conditions such as arthritis and cardiovascular diseases .

Anticancer Properties

Tricetin has demonstrated potential anticancer effects across various cancer cell lines. It induces apoptosis in cancer cells through mechanisms involving the modulation of cell cycle regulators and pro-apoptotic proteins. For instance:

  • Cell Lines Tested : MCF-7 (breast cancer), HeLa (cervical cancer), and A549 (lung cancer).
  • Mechanism : Inhibition of the PI3K/Akt pathway leading to reduced cell proliferation and increased apoptosis .

Neuroprotective Effects

Research suggests that Tricetin may protect neuronal cells from oxidative damage and apoptosis, making it a candidate for neurodegenerative diseases like Alzheimer's. It enhances neurotrophic factor signaling pathways, which are crucial for neuronal survival and function .

Study 1: Antioxidant Properties

In a study assessing the antioxidant capacity of various flavonoids, Tricetin was found to have a higher radical scavenging ability compared to other compounds like quercetin. The results indicated an IC50 value of 25 µg/mL for Tricetin in DPPH radical scavenging assays .

Study 2: Anticancer Activity

A recent study evaluated the effects of Tricetin on MCF-7 breast cancer cells. The compound reduced cell viability by 60% at a concentration of 50 µM after 48 hours, primarily through apoptosis induction as confirmed by flow cytometry analysis .

Summary Table of Biological Activities

Activity Effect Mechanism Reference
AntioxidantScavenges free radicalsInhibits lipid peroxidation
Anti-inflammatoryReduces cytokine productionInhibits TNF-α and IL-6
AnticancerInduces apoptosisModulates PI3K/Akt pathway
NeuroprotectiveProtects neuronal cellsEnhances neurotrophic factor signaling

Properties

IUPAC Name

3,5,7-trihydroxy-2-(3,4,5-trihydroxyphenyl)-2,3-dihydrochromen-4-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12O8/c16-6-3-7(17)11-10(4-6)23-15(14(22)13(11)21)5-1-8(18)12(20)9(19)2-5/h1-4,14-20,22H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KJXSIXMJHKAJOD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C(=C1O)O)O)C2C(C(=O)C3=C(C=C(C=C3O2)O)O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12O8
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001347411
Record name 3,5,7-Trihydroxy-2-(3,4,5-trihydroxy-phenyl)-chroman-4-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001347411
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

320.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name trans-3,3',4',5,5',7-Hexahydroxyflavanone
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0030835
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

CAS No.

557792-97-9, 27200-12-0
Record name 3,5,7-Trihydroxy-2-(3,4,5-trihydroxy-phenyl)-chroman-4-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001347411
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name trans-3,3',4',5,5',7-Hexahydroxyflavanone
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0030835
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Melting Point

245 - 246 °C
Record name trans-3,3',4',5,5',7-Hexahydroxyflavanone
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0030835
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3,5,7-Trihydroxy-2-(3,4,5-trihydroxyphenyl)chroman-4-one
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Reactant of Route 5
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Reactant of Route 6
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